

An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-

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Compound of Interest

Compound Name: *Benzamide, N-benzoyl-N-(phenylmethyl)-*

Cat. No.: *B101800*

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A comprehensive analysis of the synthesis, predicted properties, and potential biological activities of a novel tertiary benzamide.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary benzamide, represents an intriguing yet underexplored molecule within the vast chemical space of benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents.[1] The unique structural feature of **Benzamide, N-benzoyl-N-(phenylmethyl)-** is the tertiary amide nitrogen, which is substituted with two benzoyl groups and one phenylmethyl (benzyl) group. This substitution pattern is expected to impart specific physicochemical properties, such as high lipophilicity and an absence of hydrogen bond donating capability, which could lead to novel biological activities. This technical guide provides a comprehensive review of the existing literature on closely related compounds to infer the synthesis, properties, and potential therapeutic applications of **Benzamide, N-benzoyl-N-(phenylmethyl)-**, with a particular focus on its potential as a tubulin polymerization inhibitor.

Predicted Physicochemical Properties

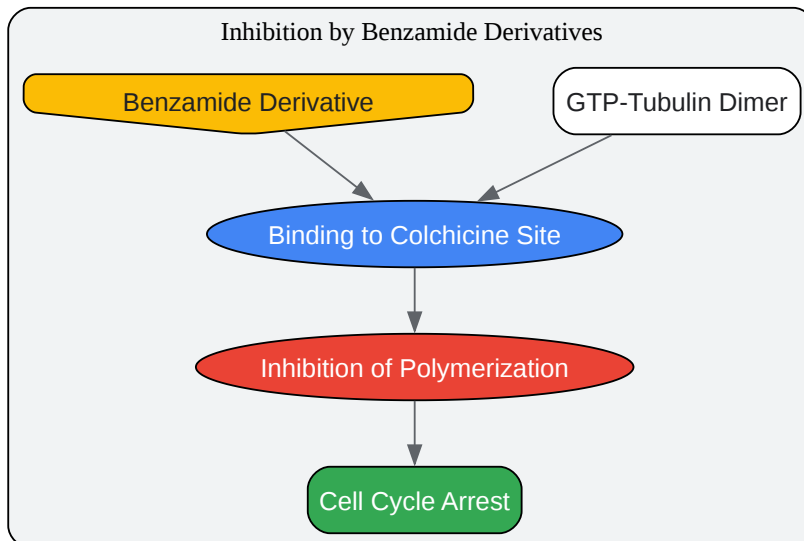
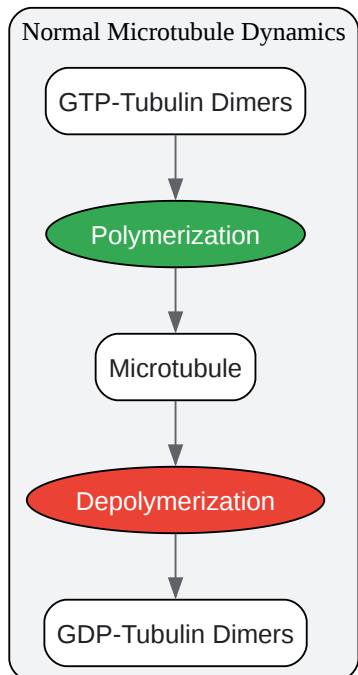
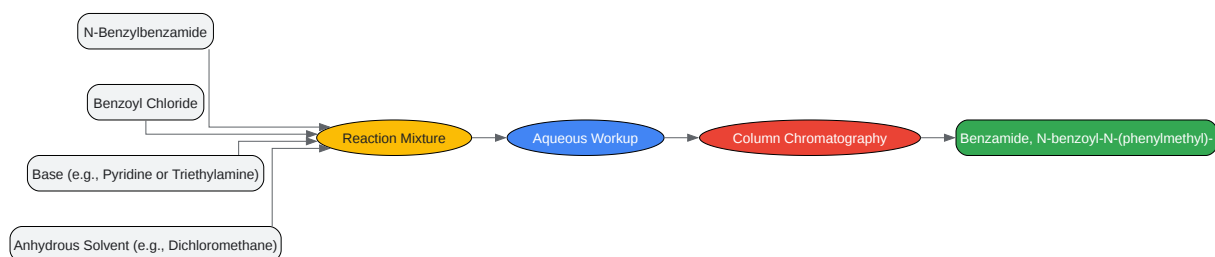
Due to the absence of direct experimental data for **Benzamide, N-benzoyl-N-(phenylmethyl)-**, the physicochemical properties of the closely related analog, N-benzyl-N-phenylbenzamide, are presented below to provide an estimation.

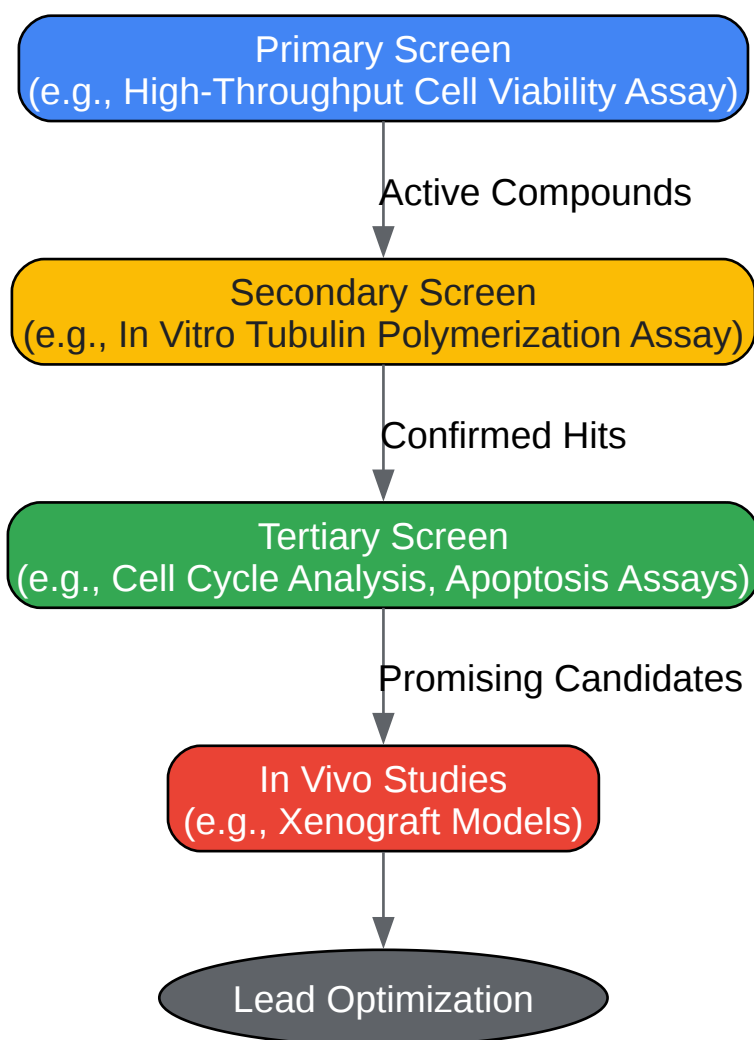
Property	Predicted Value	Source
Molecular Weight	287.4 g/mol	PubChem[2]
XLogP3-AA	4.4	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	4	PubChem[2]
Exact Mass	287.131014166 Da	PubChem[2]
Topological Polar Surface Area	20.3 Å ²	PubChem[2]
Complexity	336	PubChem[2]

Synthesis and Reaction Mechanisms

The synthesis of **Benzamide, N-benzoyl-N-(phenylmethyl)-** can be approached through the N-acylation of a secondary amide, a common method for the formation of tertiary amides.

Proposed Synthetic Workflow





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References

- 1. nanobioletters.com [nanobioletters.com]
- 2. Benzanilide, N-benzyl- | C₂₀H₁₇NO | CID 209290 - PubChem [pubchem.ncbi.nlm.nih.gov]
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